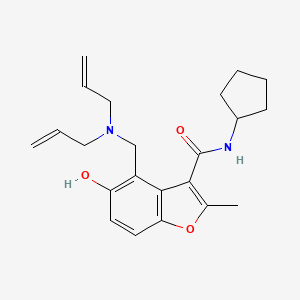![molecular formula C27H28N2O3 B7753254 4-{[benzyl(ethyl)amino]methyl}-5-hydroxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide](/img/structure/B7753254.png)
4-{[benzyl(ethyl)amino]methyl}-5-hydroxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[benzyl(ethyl)amino]methyl}-5-hydroxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide is a complex organic compound that features a benzofuran core structure Benzofurans are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[benzyl(ethyl)amino]methyl}-5-hydroxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide typically involves multiple steps, including the formation of the benzofuran core, functional group modifications, and the introduction of the benzyl(ethyl)amino moiety. Common synthetic routes may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.
Functional Group Modifications: Introduction of hydroxyl, methyl, and carboxamide groups through various organic reactions such as hydroxylation, methylation, and amidation.
Introduction of Benzyl(ethyl)amino Moiety: This step may involve reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[benzyl(ethyl)amino]methyl}-5-hydroxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl(ethyl)amino moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would yield an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-{[benzyl(ethyl)amino]methyl}-5-hydroxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide would depend on its specific biological target. Generally, compounds with benzofuran cores can interact with various enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The core structure shared by many biologically active compounds.
Benzylamine Derivatives: Compounds with similar benzyl(ethyl)amino moieties.
Hydroxybenzofurans: Compounds with hydroxyl groups on the benzofuran core.
Uniqueness
4-{[benzyl(ethyl)amino]methyl}-5-hydroxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide is unique due to the combination of its functional groups and the specific arrangement of these groups on the benzofuran core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-[[benzyl(ethyl)amino]methyl]-5-hydroxy-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-4-29(16-20-11-6-5-7-12-20)17-21-23(30)14-15-24-26(21)25(19(3)32-24)27(31)28-22-13-9-8-10-18(22)2/h5-15,30H,4,16-17H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBKXAMEJZNKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=C(C=CC3=C2C(=C(O3)C)C(=O)NC4=CC=CC=C4C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Phenoxyethyl 5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B7753185.png)
![N-cyclohexyl-5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B7753186.png)
![5-hydroxy-2-methyl-N-(4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B7753189.png)
![N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B7753192.png)
![4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B7753199.png)
![4-[(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide](/img/structure/B7753203.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B7753223.png)
![4-[(AZEPAN-1-YL)METHYL]-N-CYCLOPENTYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE](/img/structure/B7753225.png)
![4-[(AZEPAN-1-YL)METHYL]-N-CYCLOHEXYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE](/img/structure/B7753232.png)
![4-[(AZEPAN-1-YL)METHYL]-N-BENZYL-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE](/img/structure/B7753234.png)
![4-[[benzyl(methyl)amino]methyl]-5-hydroxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide](/img/structure/B7753239.png)
![4-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-5-HYDROXY-2-METHYL-N-(2-METHYLPHENYL)-1-BENZOFURAN-3-CARBOXAMIDE](/img/structure/B7753258.png)

![8-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-3-(3,5-DIMETHYLPHENOXY)-7-HYDROXY-2-METHYL-4H-CHROMEN-4-ONE](/img/structure/B7753272.png)
